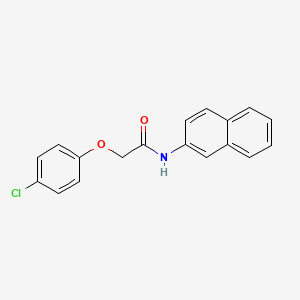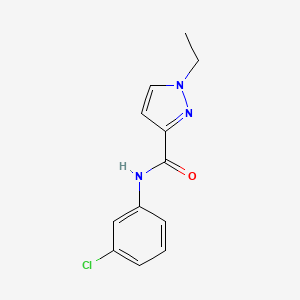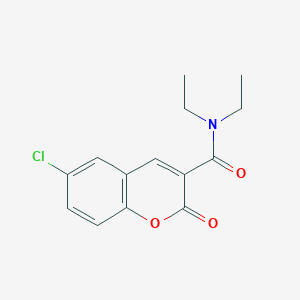
N-(1-benzyl-1H-benzimidazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-1H-benzimidazol-2-yl)propanamide, also known as BBP, is a benzimidazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BBP has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-benzimidazol-2-yl)propanamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism involves the inhibition of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. By inhibiting HDAC enzymes, this compound may alter gene expression patterns in cancer cells, leading to apoptosis.
Another proposed mechanism involves the inhibition of amyloid beta peptide aggregation. Studies have shown that this compound can bind to amyloid beta peptides and prevent their aggregation, which may help to prevent the development of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase enzymes. This compound has also been shown to inhibit the migration and invasion of cancer cells, which may help to prevent the spread of cancer.
In addition to its effects on cancer cells, this compound has also been shown to have neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and prevent the formation of reactive oxygen species, which may help to prevent the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-benzyl-1H-benzimidazol-2-yl)propanamide is that it is relatively easy to synthesize and purify, making it a readily available compound for research purposes. This compound has also been shown to have low toxicity in animal studies, which may make it a promising candidate for further development as a therapeutic agent.
One limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for research on N-(1-benzyl-1H-benzimidazol-2-yl)propanamide. One area of research could focus on optimizing the therapeutic potential of this compound for the treatment of cancer and neurodegenerative diseases. This could involve further studies on its mechanism of action, as well as the development of more effective administration routes and dosages.
Another area of research could focus on the development of this compound analogs with improved pharmacological properties. This could involve modifying the chemical structure of this compound to improve its solubility, bioavailability, and selectivity for specific targets.
Overall, this compound has shown promise as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesis Methods
N-(1-benzyl-1H-benzimidazol-2-yl)propanamide can be synthesized through a multistep process involving the condensation of 2-aminobenzimidazole with benzyl bromide followed by the reaction of the resulting benzylated intermediate with propanoyl chloride. The final product is obtained through a purification process involving recrystallization and column chromatography.
Scientific Research Applications
N-(1-benzyl-1H-benzimidazol-2-yl)propanamide has been studied extensively for its potential therapeutic applications. One area of research has focused on the ability of this compound to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis in cancer cells, which may make it a promising candidate for the development of anticancer drugs.
In addition to its potential use in cancer treatment, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases. Studies have shown that this compound can inhibit the aggregation of amyloid beta peptides, which are associated with the development of Alzheimer's disease. This suggests that this compound may have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative diseases.
properties
IUPAC Name |
N-(1-benzylbenzimidazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-16(21)19-17-18-14-10-6-7-11-15(14)20(17)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEAZJMVZVQWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5860932.png)
![5,5,7,7-tetramethyl-2-[(1-pyrrolidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5860934.png)


![2-ethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5860968.png)
![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5860972.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-(4-morpholinyl)acetamide](/img/structure/B5860978.png)



![2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5861005.png)
![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea](/img/structure/B5861030.png)